![molecular formula C27H25NO3 B2643723 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923113-54-6](/img/structure/B2643723.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide” is a complex organic molecule. It contains a chromen-6-yl group, which is a common structure in many natural products, including some pharmaceuticals . The tert-butylphenyl group is a common motif in organic chemistry and is known for its stability due to the tert-butyl group . The benzamide group is a part of many pharmaceuticals and is known to have bioactivity .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy to determine . These techniques would provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by the functional groups present in the molecule. For instance, the carbonyl group in the chromen-6-yl ring and the amide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
GPR35 Agonism and Radioligand Development
A study by Thimm et al. (2013) focused on a derivative closely related to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromene-6-yl]-2-methylbenzamide, describing its application as a potent and selective agonist for GPR35, an orphan G protein-coupled receptor. This research highlighted the synthesis of a tritium-labeled compound for use in radioligand binding assays, offering insights into receptor binding and signaling mechanisms, thus paving the way for novel therapeutic targets (Thimm et al., 2013).
Marine Drug Synthesis and Antitumor Activity
Li et al. (2013) explored the synthesis of a 4H-chromene derivative through the condensation of specific esters and phenols, leading to compounds potentially useful for antitumor antibiotic studies. This work illustrates the role of chromene derivatives in the structural-activity relationship studies of antitumor agents, contributing to the development of new marine-derived pharmaceuticals (Li et al., 2013).
p38 MAPK Inhibition for Therapeutic Development
Li et al. (2009) reported on the synthesis of urea derivatives incorporating a chromene moiety, aimed at inhibiting p38 MAPK, a protein implicated in inflammatory responses and disease. The study demonstrates the utility of chromene derivatives in designing inhibitors that could lead to novel treatments for diseases where p38 MAPK plays a key role (Li et al., 2009).
Polymer Stabilization
Yachigo et al. (1988) investigated a chromene derivative for its effectiveness as a thermal stabilizer for butadiene polymers. Their findings indicate the potential of such compounds in enhancing the thermal stability of polymers, which is crucial for extending the lifespan and performance of polymer-based materials (Yachigo et al., 1988).
Anticancer Activity
Raj et al. (2010) conducted a study on chromen-4-ones and their derivatives, revealing significant cytotoxic activity against various human cancer cell lines. This research supports the potential of chromene derivatives in cancer therapy, offering a foundation for the development of new anticancer agents (Raj et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-17-7-5-6-8-21(17)26(30)28-20-13-14-24-22(15-20)23(29)16-25(31-24)18-9-11-19(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKIRGAYPQSECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

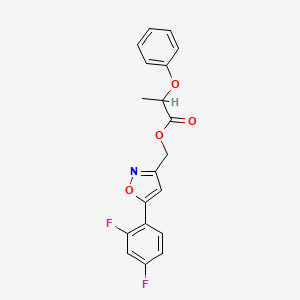
![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
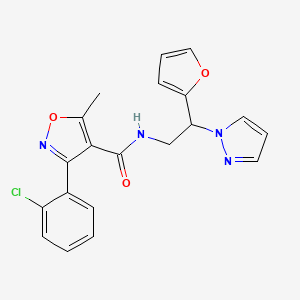
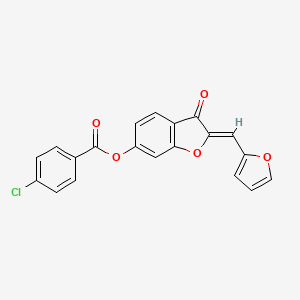
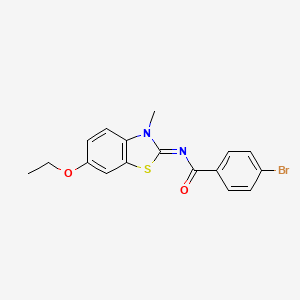


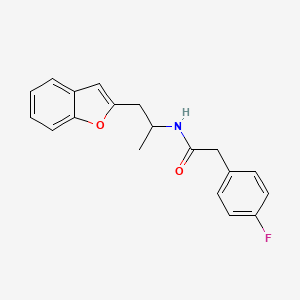
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)
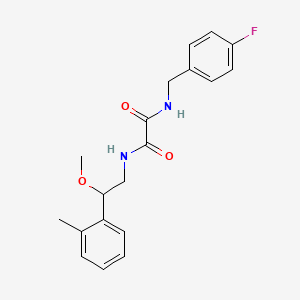
![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)
![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)
![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2643663.png)